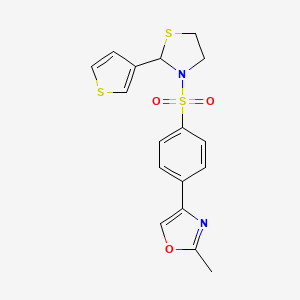
1-(3-Fluorosulfonyloxyphenyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorosulfonyloxyphenyl)-1,2,4-triazole is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a triazole ring substituted with a 3-fluorosulfonyloxyphenyl group, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorosulfonyloxyphenyl)-1,2,4-triazole typically involves the reaction of 1,2,4-triazole with 3-fluorosulfonyloxybenzene under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards.
化学反応の分析
Types of Reactions: 1-(3-Fluorosulfonyloxyphenyl)-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are typically used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-(3-Fluorosulfonyloxyphenyl)-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to the discovery of new drugs or therapeutic agents.
Industry: It can be employed in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-Fluorosulfonyloxyphenyl)-1,2,4-triazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong interactions with biological molecules, potentially inhibiting or modifying their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.
類似化合物との比較
1-(3-Fluorophenyl)-1,2,4-triazole: Lacks the sulfonyloxy group, resulting in different reactivity and properties.
1-(3-Sulfonyloxyphenyl)-1,2,4-triazole: Similar structure but without the fluorine atom, affecting its chemical behavior.
1-(3-Chlorosulfonyloxyphenyl)-1,2,4-triazole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Uniqueness: 1-(3-Fluorosulfonyloxyphenyl)-1,2,4-triazole is unique due to the presence of both the fluorosulfonyloxy group and the triazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
IUPAC Name |
1-(3-fluorosulfonyloxyphenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-3-1-2-7(4-8)12-6-10-5-11-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVQIBVWEUUQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2729593.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide](/img/structure/B2729594.png)




![3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)propanamide](/img/structure/B2729605.png)




![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2729614.png)
